2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide
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Overview
Description
2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide is a complex organic compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a triazinoindole core and a benzothiazole moiety, makes it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
The synthesis of 2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide involves multiple steps, starting from readily available starting materials
Formation of Triazinoindole Core: The synthesis begins with the preparation of 5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol.
Introduction of Benzothiazole Moiety: The next step involves the reaction of the triazinoindole derivative with 2-aminobenzothiazole in the presence of a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the desired intermediate.
Formation of Butanamide Side Chain: Finally, the intermediate is reacted with butanoyl chloride in the presence of a base, such as triethylamine, to yield the target compound.
Chemical Reactions Analysis
2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide undergoes various chemical reactions, including:
Scientific Research Applications
2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit the proliferation of cancer cells.
Biological Research: It is used in biological studies to understand its mechanism of action and its effects on various cellular pathways.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to specific proteins and enzymes involved in cellular processes, such as DNA replication and repair.
Pathways Involved: It affects various signaling pathways, including those related to cell cycle regulation and apoptosis, leading to the inhibition of cancer cell growth.
Comparison with Similar Compounds
2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide can be compared with other similar compounds, such as:
5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol: This compound shares the triazinoindole core but lacks the benzothiazole moiety and the butanamide side chain.
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide: This compound contains the benzothiazole moiety and the butanamide side chain but lacks the triazinoindole core.
Properties
Molecular Formula |
C22H24N6OS2 |
---|---|
Molecular Weight |
452.6 g/mol |
IUPAC Name |
2-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide |
InChI |
InChI=1S/C22H24N6OS2/c1-3-16(20(29)25-21-23-14-10-6-8-12-17(14)31-21)30-22-24-19-18(26-27-22)13-9-5-7-11-15(13)28(19)4-2/h5,7,9,11,16H,3-4,6,8,10,12H2,1-2H3,(H,23,25,29) |
InChI Key |
KREWDKPLLNUCKN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=NC2=C(S1)CCCC2)SC3=NC4=C(C5=CC=CC=C5N4CC)N=N3 |
Origin of Product |
United States |
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